Cas no 1807128-13-7 (3-(Aminomethyl)-2-(difluoromethyl)-6-fluoro-4-nitropyridine)

3-(Aminomethyl)-2-(difluoromethyl)-6-fluoro-4-nitropyridine structure
1807128-13-7 structure
商品名:3-(Aminomethyl)-2-(difluoromethyl)-6-fluoro-4-nitropyridine
CAS番号:1807128-13-7
MF:C7H6F3N3O2
メガワット:221.136651515961
CID:4884717

3-(Aminomethyl)-2-(difluoromethyl)-6-fluoro-4-nitropyridine 化学的及び物理的性質

名前と識別子

    • 3-(Aminomethyl)-2-(difluoromethyl)-6-fluoro-4-nitropyridine
    • インチ: 1S/C7H6F3N3O2/c8-5-1-4(13(14)15)3(2-11)6(12-5)7(9)10/h1,7H,2,11H2
    • InChIKey: NDSHZIXYBCKFDT-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(CN)=C(C=C(N=1)F)[N+](=O)[O-])F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 236
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 84.7

3-(Aminomethyl)-2-(difluoromethyl)-6-fluoro-4-nitropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029032919-500mg
3-(Aminomethyl)-2-(difluoromethyl)-6-fluoro-4-nitropyridine
1807128-13-7 95%
500mg
$1,718.70 2022-03-31
Alichem
A029032919-1g
3-(Aminomethyl)-2-(difluoromethyl)-6-fluoro-4-nitropyridine
1807128-13-7 95%
1g
$2,923.95 2022-03-31
Alichem
A029032919-250mg
3-(Aminomethyl)-2-(difluoromethyl)-6-fluoro-4-nitropyridine
1807128-13-7 95%
250mg
$950.60 2022-03-31

3-(Aminomethyl)-2-(difluoromethyl)-6-fluoro-4-nitropyridine 関連文献

3-(Aminomethyl)-2-(difluoromethyl)-6-fluoro-4-nitropyridineに関する追加情報

Recent Advances in the Study of 3-(Aminomethyl)-2-(difluoromethyl)-6-fluoro-4-nitropyridine (CAS: 1807128-13-7)

The compound 3-(Aminomethyl)-2-(difluoromethyl)-6-fluoro-4-nitropyridine (CAS: 1807128-13-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique difluoromethyl and nitro functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological activity, particularly in the context of enzyme inhibition and drug discovery.

One of the key areas of research has been the compound's role as a building block for the development of novel kinase inhibitors. Kinases are critical targets in cancer therapy, and the structural features of 3-(Aminomethyl)-2-(difluoromethyl)-6-fluoro-4-nitropyridine make it a valuable scaffold for designing selective inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting specific tyrosine kinases associated with tumor growth, highlighting its potential as a lead compound for anticancer drug development.

In addition to its applications in oncology, recent investigations have explored the compound's utility in infectious disease research. Its nitro group has been implicated in the activation of prodrugs targeting parasitic infections, such as those caused by Trypanosoma and Leishmania species. Researchers have reported that derivatives of 3-(Aminomethyl)-2-(difluoromethyl)-6-fluoro-4-nitropyridine exhibit potent antiparasitic activity with improved pharmacokinetic profiles compared to existing treatments.

The synthesis of this compound has also been a focal point of recent studies. Advances in catalytic fluorination and aminomethylation techniques have enabled more efficient and scalable production of 3-(Aminomethyl)-2-(difluoromethyl)-6-fluoro-4-nitropyridine, addressing previous challenges related to yield and purity. A 2024 paper in Organic Process Research & Development detailed a novel continuous-flow synthesis method that significantly reduces reaction times and improves overall efficiency.

Looking ahead, researchers are optimistic about the compound's potential in addressing unmet medical needs. Ongoing studies are investigating its application in neurodegenerative diseases and inflammatory disorders, where its unique chemical properties may offer new therapeutic avenues. As the field continues to evolve, 3-(Aminomethyl)-2-(difluoromethyl)-6-fluoro-4-nitropyridine (CAS: 1807128-13-7) is poised to play a pivotal role in the next generation of pharmaceutical innovations.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.